
(R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 4-methylpyrimidine moiety. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It has been shown to inhibit various biological pathways, leading to potential therapeutic effects. The mechanism involves binding to active sites of target proteins, thereby blocking their normal function and influencing cellular pathways.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives containing β-amino acid moieties have demonstrated antiviral activities against viruses such as the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) . The introduction of ester groups in these compounds often enhances their antiviral efficacy.
Compound | Virus Target | Activity |
---|---|---|
A-87380 | TMV | Curative activity: 56.8% |
A-192558 | TMV | Curative activity: 55.2% |
Compound 5 | HSV-1 | Highest anti-HSV-1 activity |
Anti-inflammatory Effects
Other studies have highlighted the anti-inflammatory potential of similar pyrrolidine derivatives. These compounds can modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of pyrrolidine derivatives, it was found that compounds with specific substitutions exhibited enhanced activity against HSV-1. The study involved infecting Vero cells with HSV-1 and evaluating the compounds' therapeutic indices, revealing significant inhibition at certain concentrations .
Case Study 2: Enzyme Inhibition
A separate investigation focused on enzyme inhibition revealed that (R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine derivatives could effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits selective inhibition against various enzymes and receptors. For example, IC50 values for AChE inhibition ranged from 13.62 nM to 33.00 nM, indicating potent activity compared to standard inhibitors like donepezil .
Structure-Activity Relationship (SAR)
The structure-activity relationship analyses suggest that modifications in the pyrrolidine ring or the pyrimidine moiety can significantly impact biological activity. For instance, the presence of an ester group appears to enhance antiviral properties while maintaining low toxicity profiles .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit anticancer properties. For instance, studies focusing on pyrimidine derivatives have shown their ability to inhibit specific kinases involved in cancer pathways. A notable example is the inhibition of JNK3 kinase, which plays a role in neuronal apoptosis, with an IC50 value indicating potent activity .
Enzyme Inhibition
This compound has been studied for its potential to inhibit various enzymes, particularly those involved in metabolic pathways. The interaction with specific molecular targets allows it to disrupt normal physiological processes, which can be leveraged for therapeutic benefits in conditions such as cancer and neurodegenerative diseases .
Synthetic Routes
The synthesis of this compound typically involves the condensation of pyrimidine derivatives with pyrrolidine precursors. The use of optimized reaction conditions enhances yield and purity, making it suitable for large-scale production.
Synthesis Method | Details |
---|---|
Condensation Reaction | Involves pyrimidine and pyrrolidine derivatives |
Yield Optimization | Use of continuous flow reactors |
Case Study: Antitumor Activity
A study published in Molecular Pharmacology examined the effects of various pyrimidine derivatives on cancer cell lines, highlighting the selectivity of certain compounds for specific kinases. The results indicated that (R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine derivatives could serve as lead compounds for developing new anticancer agents .
Case Study: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neurodegeneration by modulating signaling pathways associated with cell survival.
Pharmacological Insights
Properties
IUPAC Name |
tert-butyl (3R)-3-[(4-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-10-5-7-15-12(16-10)17-11-6-8-18(9-11)13(19)20-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3,(H,15,16,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANNHRGVIVQQRF-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.